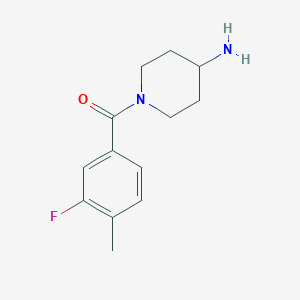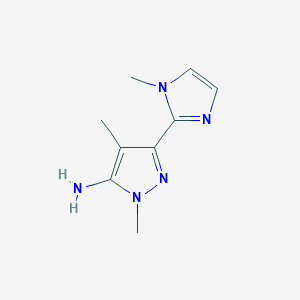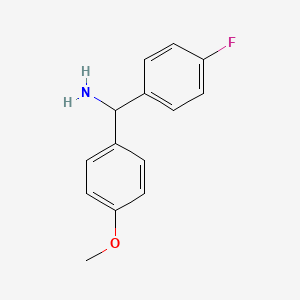
1-(4-Amino-1H-pyrazol-1-YL)-3-methylbutan-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Amino-1H-pyrazol-1-YL)-3-methylbutan-2-OL is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-1H-pyrazol-1-YL)-3-methylbutan-2-OL typically involves the reaction of 4-amino-1H-pyrazole with 3-methyl-2-butanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic addition of the pyrazole to the carbonyl group of the ketone. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that can be easily recycled would also be considered to make the process more sustainable.
化学反応の分析
Types of Reactions
1-(4-Amino-1H-pyrazol-1-YL)-3-methylbutan-2-OL can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions involving the amino group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of acylated or sulfonylated derivatives.
科学的研究の応用
1-(4-Amino-1H-pyrazol-1-YL)-3-methylbutan-2-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 1-(4-Amino-1H-pyrazol-1-YL)-3-methylbutan-2-OL depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyrazole ring is known to interact with various biological targets, making it a versatile scaffold for drug design.
類似化合物との比較
Similar Compounds
2-(4-Amino-1H-pyrazol-1-yl)ethan-1-ol: A similar compound with a shorter carbon chain.
1-(4-amino-1H-pyrazol-1-yl)-3-[methyl(3,3,3-trifluoropropyl)amino]propan-2-ol: Contains a trifluoropropyl group, which may impart different chemical properties.
Uniqueness
1-(4-Amino-1H-pyrazol-1-YL)-3-methylbutan-2-OL is unique due to its specific structure, which combines a pyrazole ring with a branched carbon chain and a hydroxyl group. This combination of functional groups provides a unique set of chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C8H15N3O |
|---|---|
分子量 |
169.22 g/mol |
IUPAC名 |
1-(4-aminopyrazol-1-yl)-3-methylbutan-2-ol |
InChI |
InChI=1S/C8H15N3O/c1-6(2)8(12)5-11-4-7(9)3-10-11/h3-4,6,8,12H,5,9H2,1-2H3 |
InChIキー |
JIQZLTBHYJHSSO-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(CN1C=C(C=N1)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[Bis(2-hydroxyethyl)amino]-1,1,1-trifluoropropan-2-ol](/img/structure/B13336517.png)



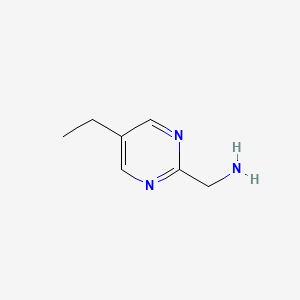
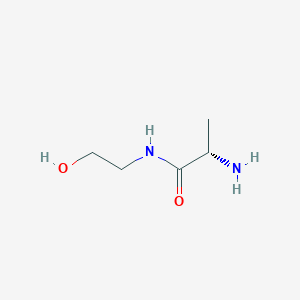
![1-[(Cyclopentyloxy)methyl]-1H-pyrazol-4-amine](/img/structure/B13336548.png)
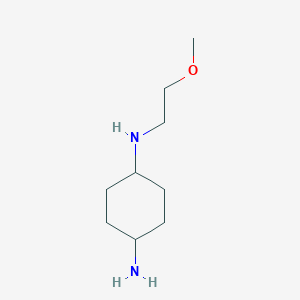

![1-Phenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)imidazo[1,5-a]pyridine](/img/structure/B13336563.png)
